molecular formula C17H19NO B6591425 (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 138876-39-8

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No.: B6591425
CAS No.: 138876-39-8
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-CJNGLKHVSA-N
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Description

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral azetidine derivative with a unique structure that includes a diphenylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as diphenylmethanol and 2-methylazetidine.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving a base such as sodium hydride.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and hydroxylation reactions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form a secondary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of azetidine derivatives.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-Diphenylmethyl-2-fluoro-3-hydroxytetradecanoate
  • **(2R,3S,4S)-N-(Diphenylmethyl)-2-fluoro-4-hydroxy-3-{[(4-methylbenzene]}

Uniqueness

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is unique due to its specific chiral configuration and the presence of both a diphenylmethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
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